molecular formula C42H18F72N3O6P3 B128931 Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine CAS No. 3830-74-8

Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine

Cat. No.: B128931
CAS No.: 3830-74-8
M. Wt: 2121.4 g/mol
InChI Key: LKVZJNTYGYODLD-UHFFFAOYSA-N
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Description

Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine is a complex organophosphorus compound known for its unique structure and properties. This compound is characterized by its high fluorine content, which imparts significant chemical stability and resistance to degradation. It is commonly used in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine involves multiple steps. The primary synthetic route includes the reaction of hexachlorocyclotriphosphazene with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol under controlled conditions. This reaction typically requires the presence of a base, such as sodium hydride, to facilitate the substitution of chlorine atoms with the fluorinated heptoxy groups . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a calibration compound in high-resolution mass spectrometry, particularly in negative and positive ion fast-atom bombardment (FAB) techniques.

    Biology: Its stability and resistance to degradation make it useful in studying biological systems where reactive compounds are undesirable.

    Industry: It is used in the production of high-performance materials, including coatings and polymers, due to its chemical resistance and stability.

Mechanism of Action

The mechanism by which Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine exerts its effects is primarily through its interaction with molecular targets via its fluorinated heptoxy groups. These interactions can stabilize or destabilize specific molecular structures, depending on the context. The pathways involved often include the formation of stable complexes with other molecules, which can alter their chemical and physical properties.

Comparison with Similar Compounds

Compared to other similar compounds, such as hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene and hexakis(1H,1H,7H-dodecafluoroheptoxy)phosphazene, Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine stands out due to its specific arrangement of fluorinated heptoxy groups. This unique structure imparts enhanced stability and resistance to chemical degradation. Similar compounds include:

  • Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene
  • Hexakis(1H,1H,7H-dodecafluoroheptoxy)phosphazene
  • Hexakis(2,2-difluoroethoxy)phosphazene.

Properties

IUPAC Name

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H18F72N3O6P3/c43-7(44)19(67,68)31(91,92)37(103,104)25(79,80)13(55,56)1-118-124(119-2-14(57,58)26(81,82)38(105,106)32(93,94)20(69,70)8(45)46)115-125(120-3-15(59,60)27(83,84)39(107,108)33(95,96)21(71,72)9(47)48,121-4-16(61,62)28(85,86)40(109,110)34(97,98)22(73,74)10(49)50)117-126(116-124,122-5-17(63,64)29(87,88)41(111,112)35(99,100)23(75,76)11(51)52)123-6-18(65,66)30(89,90)42(113,114)36(101,102)24(77,78)12(53)54/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVZJNTYGYODLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H18F72N3O6P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2121.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3830-74-8
Record name Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene
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